Benzyl 3-bromo-4-fluorobenzoate
Description
Benzyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester characterized by a benzyl group esterified to a benzoic acid derivative substituted with bromine (Br) at position 3 and fluorine (F) at position 4. This compound’s structure imparts unique physicochemical properties, such as increased lipophilicity and electronic modulation due to the electron-withdrawing effects of Br and F.
Properties
IUPAC Name |
benzyl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFKFJMATKOUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-4-fluorobenzoate typically involves the esterification of 3-bromo-4-fluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: 3-bromo-4-fluorobenzoic acid.
Reduction Products: Benzyl 3-bromo-4-fluorobenzyl alcohol.
Scientific Research Applications
Benzyl 3-bromo-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-fluorobenzoate in biological systems involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
Structural Analogs: Substituent Effects on Physicochemical Properties
The substitution pattern on the aromatic ring significantly influences molecular properties. Key comparisons include:
Key Observations :
- Lipophilicity : The bromine atom increases molecular weight and lipophilicity, which may influence bioavailability or partitioning in biological systems.
Reactivity in Catalytic Oxidation Reactions
Evidence from catalytic oxidation of substituted benzyl alcohols (e.g., to benzaldehydes) highlights substituent-dependent reactivity :
| Substrate | Substituent(s) | Product | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | None | Benzaldehyde | 99 |
| 4-Fluorobenzyl alcohol | 4-F | 4-Fluorobenzaldehyde | 99 |
| 2-Fluorobenzyl alcohol | 2-F | 2-Fluorobenzaldehyde | 82 |
Implications for this compound :
- Steric and electronic effects: The 3-Br substituent introduces steric hindrance, while 4-F exerts strong electron withdrawal. In analogous reactions (e.g., ester hydrolysis or catalytic transformations), these factors may reduce reaction rates compared to monosubstituted analogs.
Data Tables
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